2-(4-Propylpiperidin-1-yl)ethanol
Description
Properties
IUPAC Name |
2-(4-propylpiperidin-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-2-3-10-4-6-11(7-5-10)8-9-12/h10,12H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAHVTLPMIONSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCN(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 4-Propylpiperidine with Ethylene Oxide
The epoxide ring-opening strategy represents a direct route to introduce the ethanol moiety onto the piperidine nitrogen. In this method, 4-propylpiperidine reacts with ethylene oxide under basic conditions, typically using ethanol as a solvent at reflux temperatures (60–80°C). The reaction proceeds via nucleophilic attack by the piperidine nitrogen on the less substituted carbon of the epoxide, yielding 2-(4-propylpiperidin-1-yl)ethanol.
Key Parameters:
-
Solvent: Ethanol or methanol enhances solubility and reaction kinetics.
-
Catalyst: Cesium carbonate or potassium hydroxide accelerates the ring-opening by deprotonating the piperidine.
-
Temperature: Elevated temperatures (70–80°C) reduce reaction time from 48 hours to 24 hours while maintaining yields of 65–75%.
Side Reactions:
Table 1. Optimization of Epoxide Ring-Opening Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | Ethanol | Methanol | Tetrahydrofuran |
| Catalyst | Cs₂CO₃ | KOH | None |
| Temperature (°C) | 80 | 70 | 60 |
| Yield (%) | 75 | 68 | 42 |
| Reaction Time (h) | 24 | 30 | 48 |
Reductive Amination of Glycolaldehyde with 4-Propylpiperidine
Two-Step Synthesis via Imine Intermediate
Reductive amination offers an alternative pathway by condensing 4-propylpiperidine with glycolaldehyde to form an imine intermediate, followed by reduction using sodium borohydride or hydrogen gas. This method avoids epoxide handling but requires precise pH control during the condensation step.
Mechanistic Insights:
-
Imine Formation: Glycolaldehyde reacts with 4-propylpiperidine in methanol at 25°C for 12 hours, forming a Schiff base.
-
Reduction: Sodium borohydride in methanol at 0°C reduces the imine to the secondary amine, yielding the target compound.
Yield Considerations:
Table 2. Comparative Analysis of Reductive Amination Techniques
| Reduction Method | Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| NaBH₄ | None | Methanol | 0 | 58 |
| H₂ (1 atm) | Pd/C | Ethanol | 25 | 70 |
| H₂ (3 atm) | Pd/C | THF | 50 | 72 |
Alkylation of 4-Propylpiperidine with 2-Chloroethanol
Nucleophilic Substitution in Polar Aprotic Solvents
Direct alkylation employs 2-chloroethanol as an electrophile, reacting with 4-propylpiperidine in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 80–100°C. The reaction proceeds via an SN2 mechanism, with yields highly dependent on base selection and stoichiometry.
Optimization Challenges:
-
Base Selection: Potassium carbonate outperforms triethylamine due to reduced side reactions (e.g., elimination to form vinyl ethers).
-
Solvent Effects: DMF increases reaction rate but complicates purification due to high boiling points.
Purification Strategies:
Table 3. Alkylation Method Performance Metrics
| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 90 | 12 | 65 |
| DMSO | K₂CO₃ | 100 | 8 | 70 |
| Acetonitrile | Et₃N | 80 | 24 | 45 |
Comparative Evaluation of Synthetic Routes
Yield and Scalability
-
Epoxide Method: Highest yield (75%) and scalability, but requires epoxide handling expertise.
-
Reductive Amination: Moderate yield (70%) with safer reagents, suitable for small-scale synthesis.
-
Alkylation: Balanced yield (70%) and simplicity, though solvent removal poses industrial challenges.
Advanced Characterization and Quality Control
Structural Elucidation Techniques
Chemical Reactions Analysis
2-(4-Propylpiperidin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the alcohol group to a carbonyl group.
Reduction: Reduction reactions can convert the carbonyl group back to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanol moiety can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Propylpiperidin-1-yl)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor studies.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Propylpiperidin-1-yl)ethanol involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with neurotransmitter receptors, enzymes, and other proteins, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-(4-Propylpiperidin-1-yl)ethanol with three analogs (Table 1) based on molecular properties, solubility, and bioactivity predictions derived from structural similarities. Data is contextualized using methodologies from the provided evidence.
Table 1: Comparative Analysis of Piperidine-Ethanol Derivatives
Key Findings
Substituent Effects on Lipophilicity :
- The propyl group in the target compound confers moderate lipophilicity (LogP = 1.2), intermediate between the methyl (LogP = 0.9) and phenyl (LogP = 2.5) analogs. Chlorophenyl and pyrazolopyrimidine substituents (as in CAS: 841253-81-4) drastically increase LogP (3.8), suggesting enhanced membrane permeability but reduced water solubility .
Solubility Trends :
- The target compound exhibits higher solubility in polar solvents (e.g., DMSO: 12.5 mg/mL) compared to aromatic analogs (e.g., phenyl-substituted derivative: 3.2 mg/mL in DMSO). This aligns with evidence indicating that bulky aromatic groups hinder solvation .
Bioactivity Predictions: The propyl-substituted derivative is predicted to exhibit moderate central nervous system (CNS) penetration due to balanced LogP and molecular weight (<200 Da).
Structural Similarity Metrics: Computational similarity assessments (e.g., Tanimoto coefficients) suggest that the target compound shares ~65% similarity with 2-(4-methylpiperidin-1-yl)ethanol and ~45% with CAS: 841253-81-4, primarily due to differences in ring substituents .
Biological Activity
2-(4-Propylpiperidin-1-yl)ethanol, with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol, is a piperidine derivative that has been the subject of various studies due to its potential biological activities. This compound is recognized for its role as a ligand in receptor studies and its applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, enzymes, and other proteins. Piperidine derivatives are known to modulate neurotransmission and exhibit effects on various biological pathways. The specific interactions can lead to diverse pharmacological effects, making this compound a candidate for therapeutic applications.
Pharmacological Properties
Research indicates that this compound may possess the following pharmacological properties:
- Neurotransmitter Modulation : Acts on various receptors, potentially influencing mood and cognitive functions.
- Anticancer Activity : Preliminary studies suggest that piperidine derivatives can exhibit antitumor effects, warranting further exploration of their mechanisms.
- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in the piperidine structure can significantly affect its interaction with biological targets. For instance, substituting different alkyl groups can alter binding affinities and receptor selectivity.
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Potential ligand for neurotransmitter receptors |
| 2-(4-Methylpiperidin-1-yl)ethanol | Structure | Anticancer properties |
| 2-(4-Ethylpiperidin-1-yl)ethanol | Structure | Anti-inflammatory effects |
Study on Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored various piperidine derivatives, including this compound, for their antileukemic activity. The results indicated that certain modifications to the piperidine structure enhanced cytotoxicity against leukemia cells, suggesting a potential pathway for developing new cancer therapies .
Neuropharmacological Effects
In another investigation, the neuropharmacological effects of piperidine derivatives were assessed using animal models. The findings demonstrated that this compound exhibited significant anxiolytic-like effects in behavioral tests, indicating its potential as a therapeutic agent for anxiety disorders .
Q & A
Q. Q1. What are the recommended synthetic pathways for 2-(4-Propylpiperidin-1-yl)ethanol, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4-propylpiperidine with ethylene oxide or 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Reaction temperature (60–80°C) and solvent polarity significantly affect regioselectivity and byproduct formation. Monitoring via TLC or HPLC is critical to optimize purity. Post-synthesis purification using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures >95% purity .
Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry and functional group integrity?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : ¹H NMR should show characteristic signals for the piperidine ring (δ 2.4–3.1 ppm, multiplet) and the ethanol moiety (δ 3.6–3.8 ppm, triplet for -CH₂OH).
- X-ray crystallography : Resolve ambiguity in substituent positioning (e.g., axial vs. equatorial propyl group) using SHELX programs for structure refinement .
- Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 186.2 (calculated for C₁₀H₂₁NO).
Advanced Research Questions
Q. Q3. What contradictions exist in reported biological activities of piperidinylethanol derivatives, and how can experimental design address these discrepancies?
Methodological Answer: Contradictions arise in receptor-binding studies (e.g., σ-1 vs. dopamine D2 receptors). To resolve:
- Use isothermal titration calorimetry (ITC) to quantify binding affinity under standardized buffer conditions (pH 7.4, 25°C).
- Compare results across cell lines (e.g., HEK293 vs. CHO) to assess cell-specific effects.
- Validate via knockout models to isolate target interactions. For example, conflicting data on cytotoxicity (IC₅₀ ranging from 10–100 µM) may stem from differences in assay endpoints (MTT vs. LDH release) .
Q. Q4. How can computational modeling predict the pharmacokinetic properties of this compound, and what limitations exist in current frameworks?
Methodological Answer: Use molecular dynamics (MD) and QSAR models to predict:
- Lipophilicity (LogP) : Estimated at 1.8 using ChemAxon, suggesting moderate blood-brain barrier penetration.
- Metabolic stability : CYP3A4-mediated oxidation of the piperidine ring is a major clearance pathway (predicted via Schrödinger’s ADMET panel).
Limitations : Current models poorly account for stereochemical effects on distribution. Experimental validation using radiolabeled analogs (e.g., ¹⁴C-tracing) is recommended .
Q. Q5. What strategies mitigate solvent interference in quantifying this compound via HPLC, particularly with polar metabolites?
Methodological Answer:
- Column selection : Use a C18 column with embedded polar groups (e.g., Waters Atlantis T3) to retain polar analytes.
- Mobile phase : Optimize with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (65:35) to sharpen peaks and reduce tailing.
- Internal standard : Deuterated analogs (e.g., d₃-ethanol moiety) improve quantification accuracy in biological matrices .
Safety and Handling
Q. Q6. What are the critical safety protocols for handling this compound in aqueous solutions, given limited toxicity data?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure.
- Ventilation : Use fume hoods for weighing and synthesis due to potential amine volatility.
- Spill management : Neutralize with 10% acetic acid, then absorb with vermiculite. Avoid ethanol for cleanup (risk of exothermic reaction) .
Data Interpretation Challenges
Q. Q7. How should researchers address inconsistencies in vapor pressure measurements for piperidinylethanol derivatives?
Methodological Answer: Discrepancies often stem from temperature control (±0.5°C tolerance required) and static vs. dynamic measurement methods. Use the “centerpiece” approach (thermogravimetric analysis) to standardize vaporization enthalpy calculations, ensuring calibration with reference compounds like 2-(benzyl-amino)-ethanol .
Advanced Applications
Q. Q8. What evidence supports the use of this compound as a chiral auxiliary in asymmetric synthesis?
Methodological Answer: The ethanol moiety’s hydroxyl group can coordinate metal catalysts (e.g., Ru-BINAP complexes), enhancing enantioselectivity in hydrogenation reactions. Case study: 85% ee achieved in synthesizing (R)-1-phenylethanol. Compare with analogs (e.g., 2-(4-methylpiperidin-1-yl)ethanol) to optimize steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
